2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide
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Description
The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule that contains several functional groups including a triazoloquinoline group, a thio group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The triazoloquinoline group is a fused ring system that includes a triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms) and a quinoline ring (a fused six-membered benzene ring and five-membered pyridine ring). The thio group (-SH) is likely attached to this core at the 2-position. The acetamide group (CH3CONH-) is likely attached to a furan ring, which is then attached to the core structure .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. For example, the triazole ring is known to participate in a variety of chemical reactions. The thio group might be susceptible to oxidation, and the acetamide group could undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents. The aromatic rings in the structure could contribute to its stability and might also influence its optical properties .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA . This disruption can inhibit the replication and transcription processes of the DNA, leading to cell death .
Biochemical Pathways
The compound’s interaction with DNA affects the DNA replication and transcription pathways . By intercalating into the DNA, the compound disrupts these pathways, preventing the cell from replicating its DNA and producing necessary proteins . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties .
Result of Action
The result of the compound’s action is cell death , particularly in rapidly dividing cells such as cancer cells . This is due to the disruption of DNA replication and transcription processes caused by the compound’s intercalation into the DNA .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(18-10-13-5-3-9-23-13)11-24-17-20-19-15-8-7-12-4-1-2-6-14(12)21(15)17/h1-9H,10-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJAJEUCKCCBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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